molecular formula C10H11NO6S B2888384 N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine CAS No. 714203-17-5

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine

Cat. No.: B2888384
CAS No.: 714203-17-5
M. Wt: 273.26
InChI Key: MXGFMPSVDSCLME-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine is a chemical compound with the molecular formula C10H11NO6S It is known for its unique structure, which includes a benzodioxole ring and a methylsulfonyl group attached to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Glycine Moiety: The final step involves the coupling of the benzodioxole derivative with glycine or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, while the glycine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents for aromatic substitution; nucleophiles like amines for glycine substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer research, it has been shown to induce apoptosis and cell cycle arrest by modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)methylbenzenesulfonamide
  • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • 1-benzo[1,3]dioxol-5-yl-3-(4-chloro-3-nitroanilino)indole

Uniqueness

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine is unique due to its combination of a benzodioxole ring and a methylsulfonyl group attached to a glycine moiety. This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-18(14,15)11(5-10(12)13)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGFMPSVDSCLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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